molecular formula C11H12Cl2N2O3 B14703903 N,N-Bis(2-chloroethyl)-4-nitro-benzamide CAS No. 18237-83-7

N,N-Bis(2-chloroethyl)-4-nitro-benzamide

Cat. No.: B14703903
CAS No.: 18237-83-7
M. Wt: 291.13 g/mol
InChI Key: NMNJIQKNVNODPA-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-4-nitro-benzamide (CAS 18237-83-7) is a nitro-substituted benzamide derivative of significant interest in advanced medicinal chemistry and oncology research. With a molecular formula of C 11 H 12 Cl 2 N 2 O 3 and a molecular weight of 291.13 g/mol, this compound is strategically designed as a targeted prodrug for cancer therapy applications . The molecule incorporates a potent nitrogen mustard "warhead" (the N,N-Bis(2-chloroethyl) group), which is a class of powerful DNA-alkylating agents. This moiety functions as a cytotoxic agent by forming highly reactive aziridinium ions that create interstrand cross-links in DNA, ultimately inhibiting replication and triggering apoptosis in cancer cells . This mechanism has its roots in the historical development of nitrogen mustards, which were the first class of chemotherapeutic agents developed following observations of their potent effect on lymphocytes . The key to this compound's targeted design is the 4-nitrobenzamide "trigger." The strongly electron-withdrawing nitro group makes the compound a substrate for nitroreductase (NTR) enzymes, which are often overexpressed in hypoxic (low-oxygen) tumor environments . This forms the basis for its application in Gene-Directed Enzyme Prodrug Therapy (GDEPT), a strategy that aims to limit systemic toxicity by activating the potent cytotoxic agent selectively within tumor cells . In GDEPT, a gene encoding a bacterial nitroreductase is delivered to tumors, and upon administration of the prodrug, the enzyme locally converts it into its active, cell-killing form, minimizing damage to healthy tissues . This compound is part of a broader research effort to develop sophisticated prodrugs that improve upon early nitrogen mustards. Its structural framework is also related to compounds investigated as dual-function inhibitors, such as HDAC inhibitors combined with DNA alkylation capability, representing an innovative strategy to develop more effective anticancer agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18237-83-7

Molecular Formula

C11H12Cl2N2O3

Molecular Weight

291.13 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-nitrobenzamide

InChI

InChI=1S/C11H12Cl2N2O3/c12-5-7-14(8-6-13)11(16)9-1-3-10(4-2-9)15(17)18/h1-4H,5-8H2

InChI Key

NMNJIQKNVNODPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CCCl)CCCl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N,n Bis 2 Chloroethyl 4 Nitrobenzamide and Analogues

Strategies for Constructing the Benzamide (B126) Core

The formation of the amide linkage in benzamide derivatives is a fundamental transformation in organic synthesis. Several reliable methods have been established, primarily involving the reaction of an amine with an activated carboxylic acid derivative.

Amide Bond Formation Reactions (e.g., Schotten–Baumann reactions)

The Schotten-Baumann reaction is a widely utilized method for synthesizing amides from amines and acyl chlorides. wikipedia.orgiitk.ac.in This reaction is typically performed under basic conditions, which serve to neutralize the hydrochloric acid byproduct generated during the acylation, thereby driving the reaction to completion. byjus.comorganic-chemistry.org The conditions often involve a two-phase solvent system, comprising water and an immiscible organic solvent like dichloromethane. wikipedia.org The base, commonly sodium hydroxide (B78521) or a tertiary amine such as triethylamine (B128534), resides in the aqueous phase or acts as an acid scavenger in the organic phase. wikipedia.orgmdpi.com

This reaction is known for being a facile and rapid method for creating amide bonds. mdpi.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate that subsequently collapses to form the amide and release a chloride ion. iitk.ac.inbyjus.com

An illustrative analogue synthesis is that of N-(3-chlorophenethyl)-4-nitrobenzamide, which is achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com This highlights the direct application of this methodology in creating N-substituted 4-nitrobenzamides.

Reaction Reactants Conditions Product Reference
Schotten-BaumannAmine, Acyl ChlorideAqueous base (e.g., NaOH) or organic base (e.g., Triethylamine), often in a biphasic solvent system.Amide wikipedia.orgmdpi.com

Approaches Utilizing 4-Nitrobenzoyl Chloride Precursors

A direct and common strategy for synthesizing 4-nitrobenzamide (B147303) derivatives involves the use of 4-nitrobenzoyl chloride as the acylating agent. mdpi.com This precursor is a reactive crystalline solid that readily undergoes nucleophilic acyl substitution with primary or secondary amines to form the corresponding amide. mdpi.comnih.gov

In the context of synthesizing the title compound, N,N-Bis(2-chloroethyl)-4-nitrobenzamide, this approach would involve the direct condensation of 4-nitrobenzoyl chloride with bis(2-chloroethyl)amine (B1207034). The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine to scavenge the HCl formed. mdpi.com

Table 1: Synthesis of an Analogous 4-Nitrobenzamide

Reactant 1 Reactant 2 Base Solvent Product

Synthesis from 4-Nitrobenzoic Acid Derivatives

One common method involves the use of peptide coupling agents. Reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to form the amide bond under mild conditions. chemicalbook.com

Alternatively, 4-nitrobenzoic acid can be converted in situ to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). nih.govresearchgate.net The resulting 4-nitrobenzoyl chloride is then immediately reacted with the desired amine without being isolated. For example, a similar synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives involved treating the parent benzoic acid with excess thionyl chloride to generate the acid chloride, which was subsequently reacted with various amines to yield the final products. nih.gov A Russian patent also describes the synthesis of 4-nitrobenzamide from 4-nitrobenzoic acid and ammonia (B1221849) using a catalytic system of boric acid or tetrabutoxytitanium with polyethylene (B3416737) glycol as a cocatalyst. google.com

Introduction of the N,N-Bis(2-chloroethyl)amino Moiety

The N,N-bis(2-chloroethyl)amino group is the pharmacophore of nitrogen mustards, a class of alkylating agents. semanticscholar.orgresearchgate.net Its synthesis is a critical step in the preparation of numerous compounds, including N,N-Bis(2-chloroethyl)-4-nitrobenzamide.

Alkylation Strategies for Nitrogen Mustard Synthesis

A prevalent strategy for constructing the N,N-bis(2-chloroethyl)amino group begins with a primary aromatic or aliphatic amine. This starting material undergoes a two-step sequence: hydroxyethylation followed by chlorination.

Hydroxyethylation : The amine is first reacted with two equivalents of ethylene (B1197577) oxide. This reaction introduces two 2-hydroxyethyl groups onto the nitrogen atom, yielding an N,N-bis(2-hydroxyethyl)amino derivative. frontiersin.orggoogle.com This method has been applied to various amines, such as 4-aminobenzoic acid and p-toluidine, to produce the corresponding diol intermediates. frontiersin.orggoogle.com

Chlorination : The resulting diol is then treated with a chlorinating agent to replace the hydroxyl groups with chlorine atoms.

This sequence provides a reliable pathway to the desired bis(2-chloroethyl) functionality.

Table 2: Two-Step Synthesis of the Bis(2-chloroethyl)amino Group

Starting Amine Step 1 Reagent Intermediate Step 2 Reagent Final Product Reference
4-Aminobenzoic acid Ethylene oxide 4-(Bis(2-hydroxyethyl)amino)benzoic acid POCl₃ 4-(Bis(2-chloroethyl)amino)benzoic acid frontiersin.org
p-Toluidine Ethylene oxide N,N-Bis(2-hydroxyethyl)-p-toluidine Halogenating Agent N,N-Bis(2-chloroethyl)-p-toluidine google.com

Derivatization of Amines with Chloroethylating Agents

The conversion of the N,N-bis(2-hydroxyethyl)amino intermediate into the final N,N-bis(2-chloroethyl)amino moiety is a crucial chlorination step. The most commonly employed chloroethylating agents for this transformation are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). researchgate.netfrontiersin.orggoogle.com

The reaction of an N,N-bis(2-hydroxyethyl)amine with thionyl chloride or a similar reagent effectively substitutes both hydroxyl groups with chlorine atoms, affording the nitrogen mustard in good yield. google.com The resulting N,N-bis(2-chloroethyl) group is the key functional moiety responsible for the alkylating properties of the molecule. This reactivity stems from its ability to undergo intramolecular cyclization to form a highly strained and electrophilic aziridinium (B1262131) ion, which is the ultimate species that alkylates nucleophilic sites. rsc.org

Integration of the Nitro Group into the Benzene (B151609) Ring

The introduction of a nitro group onto the benzene ring is a critical step in the synthesis of N,N-Bis(2-chloroethyl)-4-nitrobenzamide and its analogues. This functional group is pivotal for the molecule's electronic properties and potential biological activity.

Synthesis from Nitro-Substituted Aromatic Precursors

The most direct and common approach to synthesizing N,N-Bis(2-chloroethyl)-4-nitrobenzamide involves the use of a pre-existing nitro-substituted aromatic precursor, typically 4-nitrobenzoic acid. This method ensures the precise placement of the nitro group at the para position of the benzamide.

The synthesis generally proceeds in two main stages. First, the carboxylic acid group of 4-nitrobenzoic acid is activated to facilitate amide bond formation. This is commonly achieved by converting it into a more reactive acyl chloride, 4-nitrobenzoyl chloride. This conversion can be accomplished using various chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, reacting 4-nitrobenzoic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), yields 4-nitrobenzoyl chloride. Similarly, treatment with phosphorus pentachloride is also an effective method. chemicalbook.comchemrxiv.org

The second stage involves the coupling of the activated 4-nitrobenzoyl chloride with bis(2-chloroethyl)amine. This reaction, a nucleophilic acyl substitution, forms the final N,N-Bis(2-chloroethyl)-4-nitrobenzamide. The reaction is typically carried out in an inert solvent, such as dichloromethane, and in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.com A similar Schotten-Baumann reaction condition has been successfully employed for the synthesis of other N-substituted-4-nitrobenzamides. mdpi.com

The key intermediate, bis(2-chloroethyl)amine, is often used as its hydrochloride salt and can be synthesized by reacting diethanolamine (B148213) with thionyl chloride. chemicalbook.comconsensus.app

A representative reaction scheme is as follows:

Activation of 4-nitrobenzoic acid: 4-NO₂-C₆H₄-COOH + SOCl₂ → 4-NO₂-C₆H₄-COCl + SO₂ + HCl

Amide formation: 4-NO₂-C₆H₄-COCl + HN(CH₂CH₂Cl)₂ → 4-NO₂-C₆H₄-CON(CH₂CH₂Cl)₂ + HCl

Advanced Synthetic Approaches for Analogues and Prodrugs

Building upon the fundamental synthesis of N,N-Bis(2-chloroethyl)-4-nitrobenzamide, more advanced strategies have been developed to generate analogues with modified properties and to design prodrugs that can be activated under specific physiological conditions.

Preparation of Functionalized Nitrobenzamide Derivatives

The synthesis of functionalized nitrobenzamide derivatives allows for the exploration of structure-activity relationships. By introducing various substituents on the phenyl ring of the benzamide, researchers can fine-tune the electronic and steric properties of the molecule. A series of 4-nitro-N-phenylbenzamides have been synthesized to investigate their biological activities. For example, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were prepared by reacting 4-nitrobenzoyl chloride with the corresponding substituted anilines. nih.gov This modular approach, where different amines are coupled with 4-nitrobenzoyl chloride, provides a straightforward route to a diverse library of functionalized nitrobenzamide derivatives.

Synthetic Routes to Bioreductively Activated Prodrugs

The nitro group in N,N-Bis(2-chloroethyl)-4-nitrobenzamide and its analogues can serve as a trigger for bioreductive activation. In hypoxic environments, such as those found in solid tumors, nitroreductase enzymes can reduce the nitro group to a hydroxylamine (B1172632) or amine. This electronic change can, in turn, activate the nitrogen mustard moiety, leading to targeted cell killing.

Research into bioreductively activated prodrugs has led to the synthesis of various nitroaromatic mustards. For instance, a series of 4-substituted analogues of 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide were prepared and evaluated as potential prodrugs for antibody-directed enzyme-prodrug therapy (ADEPT). nih.gov The synthesis of these compounds involves introducing the bis(2-chloroethyl)amino group onto a dinitrobenzoic acid derivative, followed by amide formation.

Furthermore, nitrobenzyl phosphoramide (B1221513) mustards have been designed and synthesized to explore their structure-activity relationships as substrates for nitroreductases. rsc.org The position of the nitro group on the phenyl ring was found to be crucial, with the 4-nitrobenzyl phosphoramide mustard showing a good combination of enzyme activity and antiproliferative effect. rsc.org These synthetic strategies often involve the coupling of a nitrobenzyl alcohol with a phosphoramide mustard moiety.

The general principle behind these prodrugs is that the electron-withdrawing nitro group deactivates the mustard, rendering it less cytotoxic. Upon enzymatic reduction of the nitro group in hypoxic cells, the mustard's cytotoxicity is unleashed. biointerfaceresearch.com

Mechanochemical Synthesis Approaches for Benzamide Derivatives

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), has emerged as a green and efficient alternative to traditional solvent-based synthesis. This approach can lead to shorter reaction times, higher yields, and reduced waste.

The synthesis of N-substituted benzamides has been successfully achieved through mechanochemical methods. For example, the reaction of carboxylic acids and amines can be mediated by coupling reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) under ball milling conditions, affording a range of amides in high yields. chemrxiv.org Another approach involves the direct coupling of carboxylic acids and amines through thermo-mechanochemical means, avoiding the need for activating agents. rsc.org

More specifically, an eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide has been reported by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a shaker-type ball mill. mdpi.com This demonstrates the feasibility of using mechanochemistry for the synthesis of nitrobenzamide derivatives. These solvent-free methods offer a promising avenue for the cleaner production of N,N-Bis(2-chloroethyl)-4-nitrobenzamide and its analogues. researchgate.net

Analytical Characterization Techniques for Synthetic Validation

The validation of the synthesis of N,N-Bis(2-chloroethyl)-4-nitrobenzamide and its analogues relies on a suite of analytical techniques to confirm the chemical structure, purity, and identity of the compounds.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For a compound like N,N-Bis(2-chloroethyl)-4-nitrobenzamide, ¹H NMR would show characteristic signals for the aromatic protons of the 4-nitrophenyl group and the methylene (B1212753) protons of the bis(2-chloroethyl)amino moiety. ¹³C NMR would provide information on the carbon skeleton of the molecule. mdpi.comnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For N,N-Bis(2-chloroethyl)-4-nitrobenzamide, characteristic absorption bands for the amide carbonyl (C=O) and the nitro group (N-O) would be expected. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly related to the nitroaromatic chromophore. mdpi.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A validated HPLC method can separate the target compound from any starting materials, byproducts, or degradation products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or related compounds, GC-MS can be a powerful analytical tool.

Spectroscopic Confirmation of Molecular Structures

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule. For analogues of N,N-Bis(2-chloroethyl)-4-nitrobenzamide, such as various N-substituted-4-nitrobenzamides, the spectra reveal characteristic signals. mdpi.comnih.gov

In the ¹H NMR spectrum of a typical 4-nitrobenzamide analogue, the aromatic protons of the 4-nitrophenyl group appear as two distinct doublets in the downfield region (typically δ 8.0-8.4 ppm), a pattern characteristic of a 1,4-disubstituted benzene ring. mdpi.com The protons on the alkyl chains attached to the amide nitrogen, such as the methylene groups in the bis(2-chloroethyl) moiety, would be expected to show specific multiplets. The protons of the methylene group adjacent to the nitrogen (N-CH₂) would likely appear at a different chemical shift than those adjacent to the chlorine atom (Cl-CH₂).

¹³C NMR spectroscopy provides information on the carbon skeleton. Key signals would include the carbonyl carbon (C=O) of the amide group (typically δ 164-166 ppm) and the aromatic carbons. mdpi.com The carbon attached to the nitro group and the carbons of the bis(2-chloroethyl) side chains would also exhibit characteristic chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Nitrobenzamide Analog (Data based on N-(3-chlorophenethyl)-4-nitrobenzamide) mdpi.com

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Amide C=O-165.05
Aromatic C-NO₂-149.43
Aromatic CH8.33-8.40 (d), 8.04-8.13 (d)129.06, 124.00
N-CH₂3.59 (q)41.09
Ph-CH₂2.94 (t)34.81

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. In the synthesis of 4-nitrobenzamide derivatives, IR spectra typically display characteristic absorption bands. nih.gov A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected around 1614–1692 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two strong bands corresponding to asymmetric and symmetric stretching, typically found around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov Additional peaks would confirm the presence of C-H bonds in the aromatic ring and alkyl chains, as well as the C-N bond of the amide.

Table 2: Typical IR Absorption Frequencies for 4-Nitrobenzamide Analogues nih.gov

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide C=OStretch1614 - 1692
Nitro NO₂Asymmetric Stretch1506 - 1587
Nitro NO₂Symmetric Stretch1302 - 1378
Amide N-HStretch3294 - 3524
Aromatic C-HStretch~3012 - 3028

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For a compound like N,N-Bis(2-chloroethyl)-4-nitrobenzamide, the mass spectrum would be expected to show a molecular ion peak [M]⁺. The fragmentation pattern would likely involve the cleavage of the amide bond and losses of the chloroethyl groups, providing further structural confirmation. mdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com

Chromatographic Analysis of Reaction Purity and Intermediates

Chromatographic techniques are essential for monitoring the progress of a chemical reaction, identifying intermediates, and assessing the purity of the final product.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method used to monitor the conversion of reactants to products. In the synthesis of various 4-nitrobenzamide analogues, the reaction progress is frequently monitored by spotting the reaction mixture on a silica (B1680970) gel plate and eluting it with an appropriate solvent system (e.g., a mixture of chloroform, diethyl ether, and n-hexane). mdpi.com The reactants and products typically have different retention factors (Rf values), allowing for a visual assessment of the reaction's completion. For instance, the formation of the more polar amide product from the starting amine and acyl chloride can be easily tracked. mdpi.comnih.gov

Column Chromatography

Once the reaction is complete, the crude product is often purified using column chromatography, also known as flash chromatography. This technique separates the desired compound from unreacted starting materials, byproducts, and other impurities based on their differential adsorption to a stationary phase (commonly silica gel). mdpi.comrsc.org By eluting the column with a solvent gradient, fractions containing the pure product can be collected.

High-Performance Liquid Chromatography (HPLC)

For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is employed. A reverse-phase (RP) HPLC method can be developed to separate the target compound from any impurities. sielc.com This involves using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.com The purity of the sample is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram. HPLC coupled with mass spectrometry (LC-MS) can be a powerful tool for identifying unknown impurities. researchgate.netresearchgate.net

Table 3: Chromatographic Methods Used in the Analysis of Benzamide Syntheses

Technique Purpose Typical Stationary Phase Typical Mobile Phase Reference
TLCReaction MonitoringSilica GelChloroform/Diethyl Ether/n-Hexane mdpi.com
Column ChromatographyPurificationSilica GelHexane/Ethyl Acetate mdpi.comrsc.org
HPLCPurity AnalysisC18 (Reverse Phase)Acetonitrile/Water sielc.com

Structure Activity Relationships Sar of N,n Bis 2 Chloroethyl 4 Nitrobenzamide Derivatives

Impact of the N,N-Bis(2-chloroethyl) Moiety on Biological Activity

The N,N-Bis(2-chloroethyl) group, a defining feature of nitrogen mustards, is the primary pharmacophore responsible for the cytotoxic activity of these compounds. researchgate.netnih.govpharmacologyeducation.org Its biological impact is a direct consequence of its ability to function as a bifunctional alkylating agent. pharmacologyeducation.org The mechanism of action involves an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbon of one of the chloroethyl chains, displacing a chloride ion to form a highly reactive aziridinium (B1262131) ion intermediate. researchgate.net This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine (B1146940) bases in DNA. researchgate.net

Following the initial alkylation of a DNA base, the second chloroethyl arm can undergo the same cyclization and alkylation process, leading to the formation of inter-strand or intra-strand cross-links in the DNA. pharmacologyeducation.org These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately inducing apoptosis or cell death. nih.gov The bifunctional nature of the N,N-Bis(2-chloroethyl) moiety is crucial; monofunctional analogs are generally less cytotoxic, highlighting the importance of DNA cross-linking for potent biological activity.

The reactivity of the mustard group can be modulated by the electronic properties of the rest of the molecule. Electron-donating groups attached to the nitrogen atom can increase the rate of aziridinium ion formation, enhancing reactivity, while electron-withdrawing groups have the opposite effect. This modulation is a key aspect of prodrug design, aiming to reduce systemic toxicity and achieve selective activation in target tissues.

Table 1: Key Biological Activities of the N,N-Bis(2-chloroethyl) Moiety

FeatureBiological Consequence
Bifunctionality Ability to form DNA inter-strand and intra-strand cross-links.
Aziridinium Ion Formation Creates a highly reactive electrophile for DNA alkylation.
DNA Alkylation Primarily targets the N7 position of guanine, leading to DNA damage.
Cytotoxicity Inhibition of DNA replication and transcription, inducing cell death.

Influence of Nitro Group Position and Substitution on Biological Response

The electron-withdrawing nature of the nitro group can decrease the electron density on the nitrogen atom of the mustard moiety, thereby reducing its nucleophilicity and slowing the rate of aziridinium ion formation. This can modulate the compound's reactivity, potentially reducing non-specific alkylation and associated toxicity.

Furthermore, the nitro group can be a substrate for nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. nih.gov The reduction of the nitro group to a hydroxylamine (B1172632) or amine can dramatically alter the electronic properties of the molecule, potentially activating the mustard group to become more reactive within the target cancer cells. This bioreductive activation is a key strategy in the design of hypoxia-activated prodrugs.

Studies on related nitroaromatic mustards have shown that the position of the nitro group is crucial. For instance, in dinitrobenzamide mustards, the reduction of a nitro group ortho to the mustard can lead to an inactivation pathway through intramolecular alkylation, whereas reduction of a para-nitro group can generate potent DNA cross-linking cytotoxins. nih.gov

Substituents on the benzamide (B126) ring, in addition to the nitro group, can further fine-tune the biological response. The electronic properties of these substituents can influence the reduction potential of the nitro group and the reactivity of the mustard. A study on 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide analogues showed that the cytotoxicity in the presence of E. coli nitroreductase was dependent on the electronic properties of the substituent at the 4-position. nih.gov

Table 2: Influence of Nitro Group and Substituents on Biological Activity

Structural FeatureEffect on Biological Response
4-Nitro Group Modulates reactivity of the mustard; potential for bioreductive activation.
Nitro Group Reduction Can lead to activation or inactivation depending on its position.
Additional Substituents Can alter the electronic properties and reduction potential of the nitro group.

Role of the Benzamide Linker in Molecular Interactions

The aromatic nature of the benzamide ring allows for π-π stacking interactions with biological macromolecules, such as DNA bases or aromatic amino acid residues in proteins. These non-covalent interactions can contribute to the binding affinity and specificity of the compound.

Furthermore, the benzamide linker provides a platform for introducing additional substituents that can modify the physicochemical properties of the molecule, such as lipophilicity and electronic character, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The orientation and flexibility of the benzamide linker can also affect the ability of the N,N-Bis(2-chloroethyl) group to access and alkylate its target sites on DNA.

Conformational Analysis and its Relation to Activity

Computational studies and experimental techniques can provide insights into the preferred conformations of the molecule. For example, studies on the simpler (2-chloroethyl)amine have identified several stable rotameric forms, some of which are stabilized by intramolecular hydrogen bonds. nih.gov In the context of N,N-Bis(2-chloroethyl)-4-nitrobenzamide, the conformation will influence its ability to fit into the minor groove of DNA, where many alkylating agents are known to interact. The spatial arrangement of the two chloroethyl groups is particularly important for effective DNA cross-linking.

The planarity of the benzamide group and the potential for steric hindrance between the substituents on the aromatic ring and the bulky N,N-Bis(2-chloroethyl) group will also play a role in defining the accessible conformations. The active conformation, the one that is recognized by and reacts with its biological target, may not necessarily be the lowest energy conformation in solution.

Lipophilicity and its Correlation with Biological Properties

Lipophilicity, often quantified by the partition coefficient (log P), is a critical physicochemical property that influences the pharmacokinetic and pharmacodynamic behavior of a drug molecule. nih.gov It affects the compound's ability to cross cell membranes, its distribution in the body, and its binding to plasma proteins and target macromolecules.

For N,N-Bis(2-chloroethyl)-4-nitrobenzamide derivatives, there is generally a correlation between lipophilicity and biological activity. A certain degree of lipophilicity is required for the compound to passively diffuse across the lipid bilayers of cell membranes to reach its intracellular target, DNA. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity.

Quantitative Structure-Activity Relationship (QSAR) studies on related aromatic nitrogen mustards have demonstrated the importance of lipophilicity in determining their biological properties. brieflands.com The optimal lipophilicity for antitumor activity is often a parabolic function, where both very low and very high lipophilicity are detrimental to efficacy.

Table 3: Representative Lipophilicity (logP) and its Impact on Biological Properties

DerivativeSubstituentPredicted logPExpected Biological Impact
Parent -H~2.5-3.5Moderate cell permeability and activity.
More Lipophilic -Cl, -CH3>3.5Increased membrane permeability, potential for higher potency but also non-specific toxicity.
Less Lipophilic -OH, -NH2<2.5Improved aqueous solubility, potentially reduced cell permeability and lower potency.

Note: The logP values are estimates and can vary depending on the prediction method used. The expected biological impact is a generalization based on established SAR principles.

Effects of Leaving Groups on Reactivity and Stability

The reactivity of the N,N-Bis(2-chloroethyl) moiety is critically dependent on the nature of the leaving group, which in this case is the chloride ion. nih.gov In the intramolecular cyclization step to form the aziridinium ion, the carbon-chlorine bond is broken. The facility of this bond cleavage is influenced by the stability of the leaving group.

The stability of the N,N-Bis(2-chloroethyl) group is therefore a balance between being stable enough to reach its target and reactive enough to alkylate DNA once there. The choice of chlorine as the leaving group in most nitrogen mustards is a well-established compromise that provides a suitable level of reactivity for therapeutic applications.

Molecular Mechanisms of Action of N,n Bis 2 Chloroethyl 4 Nitrobenzamide

DNA Alkylation Processes

The core cytotoxic mechanism of N,N-Bis(2-chloroethyl)-4-nitrobenzamide is attributed to the presence of the bis(2-chloroethyl)amino group, a classic nitrogen mustard moiety. This functional group is a potent alkylating agent, capable of forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.

Formation of DNA Adducts

The process of DNA alkylation by N,N-Bis(2-chloroethyl)-4-nitrobenzamide is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains, leading to the formation of a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is then susceptible to nucleophilic attack by atoms within the DNA structure. The primary target for this alkylation is the N7 position of guanine (B1146940) bases, a site known for its high nucleophilicity.

Following the initial monofunctional alkylation of a guanine base, the second 2-chloroethyl arm can undergo a similar cyclization to form another aziridinium ion. This second reactive species can then alkylate a neighboring nucleophilic site. If this second alkylation event occurs on the opposite strand of the DNA, it results in the formation of an interstrand cross-link (ICL). These ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, a critical step in both DNA replication and transcription. While the N7 of guanine is the most frequent site of alkylation, other positions on purine (B94841) and pyrimidine (B1678525) bases can also be targeted, albeit to a lesser extent.

Consequences of DNA Damage

The formation of DNA adducts and, in particular, interstrand cross-links by N,N-Bis(2-chloroethyl)-4-nitrobenzamide has profound consequences for cellular function. The presence of these lesions distorts the DNA double helix, creating a physical barrier that stalls the progression of DNA and RNA polymerases. This blockage of essential cellular machinery leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest.

If the DNA damage is extensive and cannot be efficiently repaired by the cell's DNA repair pathways, it can lead to the initiation of apoptosis, or programmed cell death. The cell's inability to replicate its genetic material or synthesize essential proteins due to the persistent DNA damage is a key signal for the activation of apoptotic pathways. The genotoxicity of such compounds is a critical factor in their biological effects.

Reductive Metabolism and Activation Pathways

A key feature of N,N-Bis(2-chloroethyl)-4-nitrobenzamide is the presence of a nitro group on the benzamide (B126) ring. This functional group allows for a unique mechanism of activation that is particularly effective in the low-oxygen environments characteristic of solid tumors.

Involvement of Nitroreductase Enzymes

N,N-Bis(2-chloroethyl)-4-nitrobenzamide can act as a substrate for a class of enzymes known as nitroreductases. These enzymes, which are found in both bacteria and mammalian cells, are capable of reducing the nitro group to a hydroxylamine (B1172632) or an amine. This reductive process significantly alters the electronic properties of the benzamide ring, increasing the electron-donating capacity of the substituent. This, in turn, enhances the reactivity of the bis(2-chloroethyl)amino group, making it a more potent DNA alkylating agent. The activation of dinitrobenzamide mustards by E. coli nitroreductase has been demonstrated, highlighting the potential for enzymatic activation of this class of compounds. nih.gov

Hypoxia-Selective Activation Mechanisms

The activity of many nitroreductase enzymes is significantly enhanced under hypoxic (low oxygen) conditions. In well-oxygenated tissues, the reduced nitro radical anion can be readily re-oxidized back to the parent nitro group by molecular oxygen, a process known as "futile cycling." This effectively prevents the full reduction and activation of the compound. However, in the hypoxic microenvironment of solid tumors, the lower oxygen concentration allows the reduction process to proceed, leading to the formation of the more cytotoxic hydroxylamine and amine derivatives. This hypoxia-selectivity is a highly desirable characteristic for anticancer agents, as it can lead to targeted activation of the drug within the tumor while minimizing toxicity to healthy, well-oxygenated tissues. Studies on regioisomers of dinitrobenzamide mustards have shown that compounds with specific arrangements of nitro groups exhibit excellent hypoxic selectivities. nih.gov

Interactions with Biological Targets Beyond DNA

Enzyme Inhibition and Modulatory Effects

The N,N-Bis(2-chloroethyl)-4-nitrobenzamide molecule contains a 4-nitrobenzamide (B147303) group, which suggests potential interactions with various enzymes. The nitro group is a strong electron-withdrawing moiety that is a known pharmacophore in numerous biologically active compounds, including those with anti-inflammatory and anticancer properties. This group can significantly influence a molecule's polarity and electronic properties, facilitating interactions with amino acid residues within the active sites of enzymes, potentially leading to inhibition.

While specific enzyme targets for N,N-Bis(2-chloroethyl)-4-nitrobenzamide have not been explicitly detailed in the available literature, compelling inferences can be drawn from studies on structurally similar compounds. For instance, a closely related derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, where the nitro group is replaced by an aminophenyl group, has been identified as a potent inhibitor of Class I Histone Deacetylases (HDACs). This analog demonstrates significant inhibitory activity against HDAC1, HDAC2, and HDAC3. Given the structural parallels, it is plausible that N,N-Bis(2-chloroethyl)-4-nitrobenzamide may exert similar inhibitory effects on HDACs or other enzymes. The presence of the nitro group, in place of the aminophenyl group, would alter the electronic distribution and steric profile of the molecule, likely modulating its affinity and specificity for target enzymes.

Cellular and Molecular Responses to Compound Exposure

The most pronounced and well-understood effects of N,N-Bis(2-chloroethyl)-4-nitrobenzamide at the cellular level are attributable to its bis(2-chloroethyl)amine (B1207034) functional group, a classic nitrogen mustard moiety. This group is a potent DNA alkylating agent, a characteristic that underpins its significant biological activity.

Induction of Apoptosis Pathways

Exposure of cells to nitrogen mustards like N,N-Bis(2-chloroethyl)-4-nitrobenzamide is a strong stimulus for the induction of apoptosis, or programmed cell death. The primary trigger for this process is the extensive DNA damage caused by the compound. The formation of DNA adducts and cross-links (as detailed in section 4.4.2) creates physical blocks to DNA replication and transcription. This damage is recognized by the cell's DNA damage response (DDR) machinery.

If the DNA damage is too severe to be repaired, the DDR pathways can initiate apoptosis. This often involves the activation of the tumor suppressor protein p53, which can transcriptionally upregulate pro-apoptotic proteins such as Bax and Puma. These proteins, in turn, lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, which executes the apoptotic program. DNA alkylating agents can induce apoptosis through both p53-dependent and p53-independent pathways. The extensive and irreparable DNA damage caused by nitrogen mustards serves as a powerful signal for the cell to undergo self-destruction to prevent the propagation of potentially harmful mutations.

Interference with DNA Replication

The bis(2-chloroethyl)amine group of N,N-Bis(2-chloroethyl)-4-nitrobenzamide is bifunctional, meaning it has two reactive chloroethyl arms. The mechanism of action begins with an intramolecular cyclization of one of the chloroethyl arms, displacing the chloride ion to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine, forming a mono-adduct.

Subsequently, the second chloroethyl arm can undergo the same cyclization and reaction process. If this second reaction occurs with a base on the opposite DNA strand, it results in an interstrand cross-link (ICL). ICLs are particularly cytotoxic lesions as they form a covalent bridge between the two strands of the DNA double helix, preventing their separation. This physical blockade is a major impediment to DNA replication and transcription, as the enzymatic machinery responsible for these processes cannot proceed past the cross-link. The formation of ICLs is a hallmark of nitrogen mustards and is a primary contributor to their potent biological effects. In addition to interstrand cross-links, this compound can also form intrastrand cross-links (between two bases on the same strand) and DNA-protein cross-links. All of these forms of DNA damage contribute to the disruption of normal DNA replication and cellular function.

Table of Research Findings on Related Compounds

Compound/MoietyMechanism of ActionObserved EffectsReference Compounds
N,N-Bis(2-chloroethyl)amine DNA AlkylationForms mono-adducts and interstrand cross-links at the N7 of guanine, inhibiting DNA replication.Mechlorethamine, Chlorambucil
4-Nitrobenzamide Potential Enzyme InteractionThe electron-withdrawing nitro group acts as a pharmacophore, potentially inhibiting enzymes.Various nitro-containing drugs
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide HDAC InhibitionInhibits Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3), leading to anti-proliferative effects.N/A

Theoretical Applications and Biological Potential in Research Models

Applications in Directed Enzyme Prodrug Therapy (DEPT)

Directed Enzyme Prodrug Therapy (DEPT) is a therapeutic strategy designed to selectively activate a non-toxic prodrug into a potent cytotoxic agent at the tumor site by a previously targeted enzyme. The potential of N,N-Bis(2-chloroethyl)-4-nitro-benzamide in DEPT is primarily based on its suitability as a substrate for bacterial nitroreductase enzymes.

The core principle of this application lies in the enzymatic reduction of the nitro group on the benzamide (B126) ring. Bacterial nitroreductases, which are not typically found in human cells, can catalyze the reduction of the nitro group to a hydroxylamine (B1172632) or amine. This bioactivation would transform the relatively inert prodrug into a potent DNA alkylating agent due to the unmasking of the cytotoxic N,N-bis(2-chloroethyl)amino (nitrogen mustard) moiety. Research on analogous dinitrobenzamide mustards, such as SN 23862, has shown that they are excellent substrates for E. coli nitroreductase, which selectively reduces the 2-nitro group under aerobic conditions, making them promising candidates for DEPT. nih.gov The degree of activation by the enzyme in these analogs is significantly dependent on the reduction potential of the nitro group. nih.gov

Gene-Directed Enzyme Prodrug Therapy (GDEPT) Concepts

Expanding on the principles of DEPT, Gene-Directed Enzyme Prodrug Therapy (GDEPT) involves the delivery of a gene encoding a non-human enzyme to tumor cells, which then express this enzyme. Subsequently, a specific prodrug is administered and is activated to its cytotoxic form only within the enzyme-expressing cancer cells.

This compound is a theoretical candidate for GDEPT systems that utilize bacterial nitroreductases. In this model, the gene for an enzyme like E. coli nitroreductase B (NfsB) would be delivered to tumor cells. Following the administration of this compound, the expressed nitroreductase would reduce the 4-nitro group. This reduction dramatically increases the electron-donating character of the substituent, thereby activating the nitrogen mustard to become a powerful DNA cross-linking agent, leading to cell death. researchgate.net

Studies on related dinitrobenzamide mustards have demonstrated high selectivity (over 1000-fold) in cell lines transfected with nitroreductase. researchgate.net The resulting activated metabolites from similar prodrugs are often cell-permeable, which allows them to diffuse into neighboring, non-transfected tumor cells, creating a "bystander effect" that enhances the therapeutic efficacy. researchgate.net The development of prodrugs for GDEPT, such as 4-nitrobenzyl carbamates, has shown that structural modifications can be optimized to improve pharmacokinetic properties. sci-hub.box

Potential in Developing Hypoxia-Activated Agents

Solid tumors often contain regions of low oxygen concentration, or hypoxia. This hypoxic environment can be exploited for targeted cancer therapy by designing prodrugs that are selectively activated under these conditions. The nitro group in this compound makes it a candidate for development as a hypoxia-activated agent.

Under normal oxygen levels (normoxia), the one-electron reduction of a nitro group is a reversible process. However, in the absence of oxygen, the nitro radical anion can undergo further reduction to form cytotoxic species like hydroxylamines and amines. This selective bioreduction in hypoxic conditions can activate the nitrogen mustard moiety of this compound, leading to localized DNA damage in tumor cells.

A study on regioisomers of 5-[N,N-bis(2-chloroethyl)-amino]-2,4-dinitrobenzamide revealed that the disposition of the nitro groups significantly affects the compound's one-electron reduction potential and, consequently, its hypoxic selectivity. nih.gov Isomers with nitro groups meta to each other exhibited one-electron reduction potentials in a range suitable for hypoxia-selective activation and showed excellent hypoxic selectivities (approximately 45-115-fold) in DNA repair-deficient cells. nih.gov Conversely, isomers with ortho or para dispositions of the nitro groups had higher reduction potentials and little to no hypoxic selectivity, likely due to rapid bioreduction even under aerobic conditions. nih.gov These findings underscore the importance of the specific chemical structure of this compound in determining its potential as a hypoxia-activated prodrug.

Compound ClassKey Structural FeatureMechanism of ActionResearch Finding
Dinitrobenzamide MustardsTwo nitro groupsBioreduction by nitroreductase to activate the mustard groupHigh selectivity in nitroreductase-transfected cells. researchgate.net
4-Nitrobenzyl Carbamates4-nitrobenzyl carbamate (B1207046) triggerEnzymatic reduction of the nitro group leads to fragmentation and release of a cytotoxic agentCan be optimized for improved pharmacokinetics in GDEPT. sci-hub.box
Regioisomers of a dinitrobenzamideVaried positions of nitro and mustard groupsHypoxia-selective bioreductionMeta-disposed nitro groups led to high hypoxic selectivity. nih.gov

Role as a Chemical Probe in Biological Systems

Chemical probes are small molecules used to study biological processes. The N,N-bis(2-chloroethyl)amino group is a well-known DNA alkylating agent. Upon activation, this moiety forms a highly reactive aziridinium (B1262131) ion that can form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940). nih.gov This can lead to DNA cross-linking, strand breaks, and ultimately, cell cycle arrest and apoptosis.

Given this mechanism, this compound could serve as a chemical probe to investigate cellular responses to DNA damage. By controlling its activation, for instance, through a targeted enzyme in a GDEPT system or by exploiting tumor hypoxia, researchers could induce DNA damage in a specific and controlled manner. This would allow for the study of DNA repair pathways, cell signaling cascades activated by DNA damage, and mechanisms of drug resistance. Studies on chlorambucil, another nitrogen mustard, have detailed its reactions with DNA, identifying specific adducts formed. nih.gov Such information is crucial for understanding the precise molecular interactions and downstream biological consequences, which would be a key aspect of utilizing this compound as a chemical probe.

Exploratory Research into Antibacterial and Antifungal Potential

The benzamide scaffold is present in numerous compounds with a wide range of pharmacological activities, including antimicrobial effects. nanobioletters.com Similarly, nitroaromatic compounds are known to possess antibacterial and antifungal properties. Therefore, the combination of these two pharmacophores in this compound suggests a basis for exploratory research into its potential as an antimicrobial agent.

Studies on various benzamide derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria. nanobioletters.comctppc.org For example, certain synthesized benzamide compounds have shown significant zones of inhibition against B. subtilis and E. coli. nanobioletters.com The antimicrobial activity is often dependent on the specific substitutions on the benzamide ring. Similarly, research on sorbic and benzoic acid amide derivatives has shown that conjugation with amino acid esters can significantly improve in vitro antimicrobial attributes. nih.gov

While no specific studies on the antimicrobial properties of this compound have been identified, the collective evidence from related compound classes provides a rationale for its investigation as a potential antibacterial or antifungal agent.

Compound SeriesTested OrganismsKey Findings
Benzamide DerivativesB. subtilis, E. coliSome derivatives showed excellent activity with significant zones of inhibition and low MIC values. nanobioletters.com
2-chloro-benzamidesNot specifiedSynthesized for evaluation of antimicrobial and disinfectant activity. ctppc.org
Sorbic and Benzoic Acid Amide DerivativesE. coli, B. subtilis, S. aureus, S. cerevisiae, A. nigerSorbic acid amides showed better antimicrobial activity than benzoic acid amides. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

In studies of analogous nitrobenzamide and chloro-nitrobenzamide derivatives, molecular docking has been instrumental in elucidating their mechanism of action. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and their potential as antidiabetic agents was evaluated. nih.gov Molecular docking studies of these compounds against α-glucosidase and α-amylase revealed significant binding interactions within the active sites of these enzymes. The docking results showed binding energies ranging from -8.0 to -9.7 kcal/mol for α-glucosidase and -7.9 to -9.8 kcal/mol for α-amylase. nih.gov These interactions were primarily hydrogen bonds, electrostatic interactions, and hydrophobic interactions with key amino acid residues. nih.govresearchgate.net

Similarly, molecular docking analyses of other nitro-substituted benzamide (B126) derivatives have demonstrated their binding efficiency to enzymes like inducible nitric oxide synthase (iNOS), suggesting a potential mechanism for their anti-inflammatory activity. nih.govresearchgate.net These studies highlight that the number and orientation of nitro groups can significantly influence the binding affinity and efficacy of the compounds. nih.govresearchgate.net

For N,N-Bis(2-chloroethyl)-4-nitro-benzamide, molecular docking could be employed to investigate its potential interactions with various biological targets, such as DNA and enzymes involved in cancer progression, given the presence of the nitrogen mustard moiety, a known DNA alkylating group. The insights gained from such studies would be invaluable in understanding its pharmacological profile.

Table 1: Representative Binding Energies of Substituted Nitrobenzamide Derivatives from Molecular Docking Studies

Compound Class Target Enzyme Binding Energy Range (kcal/mol)
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides α-Glucosidase -8.0 to -9.7
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides α-Amylase -7.9 to -9.8

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and spectroscopic properties of molecules. These calculations can provide a deeper understanding of a molecule's stability, reactivity, and intermolecular interactions.

For a related compound, N-(4-methylphenyl)-2-(3-nitro-benzamido) benzamide, DFT calculations at the B3LYP/6-311G(d) level of theory were used to determine its optimized geometry, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP) map. researchgate.netsemanticscholar.org The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. The MEP map provides insights into the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

In the case of this compound, quantum chemical calculations could be used to:

Determine the three-dimensional structure and preferred conformation.

Calculate the atomic charges and dipole moment.

Predict the vibrational frequencies and compare them with experimental infrared and Raman spectra.

Analyze the electronic transitions and simulate the UV-Visible spectrum.

Evaluate the chemical reactivity through frontier molecular orbital analysis.

Table 2: Theoretical Data Obtainable from Quantum Chemical Calculations for Aromatic Amides

Parameter Significance
Optimized Geometry Provides bond lengths, bond angles, and dihedral angles of the most stable conformation.
HOMO-LUMO Energy Gap Indicates the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Maps the charge distribution and predicts sites for intermolecular interactions.
Vibrational Frequencies Correlates with experimental IR and Raman spectra for structural confirmation.

Prediction of Reactivity and Metabolic Pathways

Computational methods can be employed to predict the reactivity of a molecule and its potential metabolic fate in biological systems. The presence of the nitro group in this compound is significant, as nitro-containing compounds are known to undergo metabolic reduction in the body, which can lead to the formation of reactive intermediates that are key to their pharmacological activity. mdpi.com

Computational models have been developed to predict the metabolic pathways of compounds based on their chemical structure. nih.gov These models can identify potential sites of metabolism and the enzymes involved. For nitroaromatic compounds, computational approaches can predict their bioactivation through metabolic transformations.

The fragmentation of related nitrobenzamide compounds has been studied, revealing pathways that involve cleavage of the amide bond. mdpi.com For this compound, computational studies could predict its susceptibility to enzymatic reduction of the nitro group and subsequent reactions of the resulting metabolites. Furthermore, the reactivity of the bis(2-chloroethyl)amino group, a nitrogen mustard, is of particular interest due to its ability to form highly reactive aziridinium (B1262131) ions that can alkylate nucleophilic sites on biomolecules like DNA.

Conformational Analysis through Computational Methods

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Computational methods, such as molecular mechanics and quantum mechanics, are widely used for this purpose.

For a related compound, N-chloro-N-methoxy-4-nitrobenzamide, X-ray diffraction studies have revealed details about its solid-state conformation, including the pyramidality of the amide nitrogen atom and various torsion angles. core.ac.uk Such experimental data can be complemented by computational conformational analysis to understand the molecule's flexibility and the range of accessible conformations in different environments (e.g., in the gas phase or in solution).

A thorough conformational analysis of this compound would involve systematically rotating the rotatable bonds and calculating the energy of the resulting conformers. This would lead to a potential energy surface, from which the low-energy, and therefore more populated, conformations can be identified. Understanding the preferred conformation is crucial for interpreting its interaction with biological targets.

Design of Novel Analogues through Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The this compound scaffold can serve as a starting point for the design of novel analogues with potentially improved activity, selectivity, or pharmacokinetic properties. Virtual screening approaches, both structure-based and ligand-based, can be employed for this purpose. nih.gov

In structure-based virtual screening, a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinity. nih.gov In ligand-based virtual screening, a model is built based on a set of known active molecules, and this model is then used to screen a library for compounds with similar properties. nih.gov

For example, virtual screening has been successfully used to identify novel inhibitors of various enzymes, including those with benzamide moieties in their chemical structures. researchgate.net By applying these techniques to the this compound core, it would be possible to design and prioritize new analogues for synthesis and biological evaluation.

Advanced Analytical Methodologies in N,n Bis 2 Chloroethyl 4 Nitrobenzamide Research

Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural analysis of N,N-Bis(2-chloroethyl)-4-nitrobenzamide, providing detailed information about its atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of N,N-Bis(2-chloroethyl)-4-nitrobenzamide. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the atoms within the molecule.

In ¹H NMR, the aromatic protons of the 4-nitrobenzoyl group typically appear as two distinct doublets in the downfield region (around δ 8.4-8.1 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons of the two chloroethyl groups (-CH₂CH₂Cl) are expected to present as two triplets in the more upfield region. The triplet adjacent to the nitrogen atom would appear around δ 3.9-3.7 ppm, while the triplet adjacent to the chlorine atom would be slightly further upfield, around δ 3.7-3.5 ppm, due to the differing electronegativity of the adjacent atoms.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbonyl carbon of the amide is typically observed as a single peak in the highly deshielded region (around δ 165 ppm). The aromatic carbons show signals between δ 150 ppm and δ 124 ppm, while the aliphatic carbons of the chloroethyl groups appear at approximately δ 49 ppm and δ 40 ppm. mdpi.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm these assignments by establishing proton-proton and proton-carbon correlations, respectively. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N,N-Bis(2-chloroethyl)-4-nitrobenzamide in DMSO-d₆

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH (ortho to NO₂) ¹H ~ 8.35 Doublet
Aromatic CH (meta to NO₂) ¹H ~ 8.10 Doublet
N-CH₂ ¹H ~ 3.80 Triplet
Cl-CH₂ ¹H ~ 3.60 Triplet
C=O ¹³C ~ 165.0 -
Aromatic C-NO₂ ¹³C ~ 149.5 -
Aromatic C-C=O ¹³C ~ 142.0 -
Aromatic CH (meta to NO₂) ¹³C ~ 129.0 -
Aromatic CH (ortho to NO₂) ¹³C ~ 124.0 -
N-CH₂ ¹³C ~ 49.0 -

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight of N,N-Bis(2-chloroethyl)-4-nitrobenzamide and for confirming its structure through fragmentation analysis. The compound has a molecular formula of C₁₁H₁₂Cl₂N₂O₃ and a monoisotopic mass of approximately 290.02 Da. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 291.03, showing a characteristic isotopic pattern due to the presence of two chlorine atoms.

Tandem MS (MS/MS) experiments provide insight into the molecule's structure by inducing fragmentation. Key fragmentation pathways for this compound would likely involve:

Cleavage of the amide bond: This is a common fragmentation pathway for amides, which would yield two primary fragment ions: the 4-nitrobenzoyl cation at m/z 150 and the N,N-bis(2-chloroethyl)aminium ion. mdpi.com

Loss of a chloroethyl group: Fragmentation can occur via the loss of a C₂H₄Cl radical or through more complex rearrangements.

Fragmentation of the nitro group: The nitro group can lose NO• (30 Da) or NO₂• (46 Da) from the aromatic ring fragment. mdpi.comresearchgate.net

Table 2: Predicted ESI-MS Fragmentation of N,N-Bis(2-chloroethyl)-4-nitrobenzamide

m/z (approx.) Ion Description
291.03 [C₁₁H₁₃Cl₂N₂O₃]⁺ Protonated parent molecule [M+H]⁺
150.01 [C₇H₄NO₂]⁺ 4-nitrobenzoyl cation (from amide cleavage)
120.01 [C₇H₄O₂]⁺• Resulting from loss of NO• from the m/z 150 fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within N,N-Bis(2-chloroethyl)-4-nitrobenzamide.

IR Spectroscopy: This technique identifies specific covalent bonds based on their vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for N,N-Bis(2-chloroethyl)-4-nitrobenzamide

Functional Group Wavenumber (cm⁻¹) Description
C=O (Amide I) ~ 1650 Strong carbonyl stretch
N-O (Nitro) ~ 1520 and ~ 1345 Asymmetric and symmetric stretching
C=C (Aromatic) ~ 1600 and ~ 1475 Aromatic ring stretching
C-N ~ 1290 Amide C-N stretching

UV-Vis Spectroscopy: The electronic transitions within the conjugated 4-nitrobenzamide (B147303) system are analyzed using UV-Vis spectroscopy. The presence of the nitro group, a strong chromophore, results in a distinct absorption maximum (λₘₐₓ). For similar 4-nitrobenzamide structures, this peak is typically observed in the range of 260-280 nm in solvents like ethanol (B145695) or methanol. mdpi.comresearchgate.net This property is particularly useful for quantitative analysis using techniques like HPLC.

Table 4: Expected UV-Vis Absorption Data for N,N-Bis(2-chloroethyl)-4-nitrobenzamide

Parameter Value Solvent

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating N,N-Bis(2-chloroethyl)-4-nitrobenzamide from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) in Purity and Stability Studies

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and stability of N,N-Bis(2-chloroethyl)-4-nitrobenzamide. A reverse-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase. The strong UV absorbance of the nitroaromatic ring allows for sensitive detection using a UV detector set at the compound's λₘₐₓ. By analyzing the area of the peak corresponding to the compound relative to the total area of all peaks, its purity can be accurately determined. This method is also invaluable for stability studies, where the degradation of the compound can be monitored over time by observing the decrease in the main peak and the appearance of new impurity peaks.

Table 5: Typical HPLC Parameters for Analysis of N,N-Bis(2-chloroethyl)-4-nitrobenzamide

Parameter Condition
Column Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (B52724) and Water
Flow Rate 1.0 mL/min
Detector UV at λₘₐₓ (~270 nm)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the synthesis of N,N-Bis(2-chloroethyl)-4-nitrobenzamide. mdpi.com The reaction, typically a coupling between 4-nitrobenzoyl chloride and N,N-bis(2-chloroethyl)amine, can be tracked by spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) over time. As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity, while the spot for the product will appear and intensify. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase (eluent). The position of each spot is quantified by its retardation factor (Rբ), which is unique for each compound in a given solvent system.

Table 6: Hypothetical TLC Data for the Synthesis of N,N-Bis(2-chloroethyl)-4-nitrobenzamide

Compound Rբ Value (Hexane/Ethyl Acetate = 2:1) Observation
4-nitrobenzoyl chloride ~ 0.65 Starting material, disappears over time
N,N-bis(2-chloroethyl)amine ~ 0.10 Starting material, disappears over time

Biochemical and Biophysical Analytical Techniques

Biochemical and biophysical methods are essential for determining the fundamental properties of N,N-Bis(2-chloroethyl)-4-nitrobenzamide, including its stability under physiological conditions and the specific enzymatic interactions required for its conversion into an active cytotoxic agent.

Understanding the stability of N,N-Bis(2-chloroethyl)-4-nitrobenzamide in aqueous environments is fundamental to its development as a prodrug. The molecule's structure contains several functional groups that dictate its reactivity: the benzamide (B126) linkage, the nitroaromatic system, and the N,N-bis(2-chloroethyl)amine group, also known as a nitrogen mustard.

The primary mechanism of action for the nitrogen mustard moiety involves intramolecular cyclization, where one of the 2-chloroethyl arms displaces its chloride to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is the key alkylating agent, capable of forming covalent bonds with nucleophilic sites on biomolecules like DNA. The rate of this activation is influenced by the local chemical environment.

The amide bond is generally stable at neutral pH but is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into 4-nitrobenzoic acid and N,N-bis(2-chloroethyl)amine. researchgate.netsemanticscholar.org The electron-withdrawing nature of the 4-nitro group on the benzamide ring can influence the reactivity of the amide bond and the nitrogen mustard group. Studies on related compounds show that the stability is a critical factor, with significant decomposition possible over time at room temperature. For instance, a similar mustard compound showed 55% decomposition after 30 days at 25°C. researchgate.net

The table below summarizes the key chemical features of N,N-Bis(2-chloroethyl)-4-nitrobenzamide and their implications for its stability and reactivity.

Functional GroupType of Reactivity/InstabilityInfluencing FactorsSignificance in Prodrug Research
N,N-Bis(2-chloroethyl)amine (Nitrogen Mustard)Intramolecular cyclization to form aziridinium ion; AlkylationpH, temperature, nucleophile availabilityForms the active cytotoxic species responsible for DNA alkylation. Stability must be sufficient to prevent premature activation.
Amide LinkageHydrolysisStrongly acidic or basic pHCleavage leads to inactivation. The compound must be stable enough at physiological pH (around 7.4) to reach the target site intact.
4-Nitro GroupReductionPresence of nitroreductase enzymes and cofactors (e.g., NADPH)This is the trigger for prodrug activation. Reduction increases the electron-donating ability of the substituent, enhancing the mustard's alkylating activity.

The activation of N,N-Bis(2-chloroethyl)-4-nitrobenzamide is designed to be catalyzed by specific enzymes, particularly nitroreductases, which are more active in the hypoxic environment of tumors. oup.com Enzymatic activity assays are therefore critical to evaluate the efficiency and specificity of this bioactivation process.

A common approach involves incubating the prodrug with a purified nitroreductase enzyme, such as NfsA or NfsB from Escherichia coli, in the presence of a necessary cofactor, typically NADPH or NADH. oup.commdpi.com The reaction progress can be monitored in several ways:

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) can be used to measure the rate of disappearance of the parent compound and the appearance of its reduced metabolites over time.

Spectrophotometric Monitoring: The consumption of the NADPH cofactor can be followed by monitoring the decrease in absorbance at 340 nm.

Cytotoxicity Assays: The effectiveness of the activation can be assessed by measuring the cytotoxicity of the reaction mixture against cancer cells. In these assays, the prodrug is incubated with the enzyme and cofactor, and the resulting solution is then applied to cell cultures. Increased cell death compared to controls (prodrug alone or enzyme alone) indicates successful activation. nih.gov

More advanced assays utilize co-culture systems. For example, one bacterial strain can be engineered to express the nitroreductase ("activator"), while a second, nitroreductase-deficient strain contains a reporter system that signals DNA damage ("recipient"). Successful activation and transfer of the cytotoxic metabolite from the activator to the recipient strain results in a measurable signal, providing a model for the bystander effect in tumors. nih.govdoaj.org

The following table outlines the typical components of an in vitro enzymatic assay for studying the activation of N,N-Bis(2-chloroethyl)-4-nitrobenzamide.

ComponentPurposeTypical Example/Concentration
Buffer SystemMaintain optimal pH for enzyme activityPhosphate or Tris buffer (pH ~7.0)
Prodrug SubstrateThe compound to be activatedN,N-Bis(2-chloroethyl)-4-nitrobenzamide (varied concentrations)
EnzymeCatalyzes the reduction of the nitro groupPurified E. coli Nitroreductase NfsA or NfsB
CofactorElectron donor for the reduction reactionNADPH or NADH (e.g., 100-200 µM)
Detection MethodTo quantify the reaction rate or product formationHPLC, UV-Vis Spectrophotometry, Cell Viability Assay

Metabolite Profiling Techniques

Following administration or in vitro activation, it is crucial to identify and quantify the metabolites of N,N-Bis(2-chloroethyl)-4-nitrobenzamide to understand its mechanism of action, activation pathway, and potential detoxification routes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for metabolite profiling. ncsu.edu It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. bu.edu

The typical workflow for analyzing metabolites of N,N-Bis(2-chloroethyl)-4-nitrobenzamide is as follows:

Sample Preparation: Metabolites are extracted from a biological matrix (e.g., plasma, urine, or cell culture media).

LC Separation: The extract is injected into an LC system, where the parent compound and its metabolites are separated based on their physicochemical properties (e.g., polarity) as they pass through a chromatographic column.

MS Detection and Fragmentation (MS/MS): As each compound elutes from the LC column, it is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. The first stage of the mass spectrometer (MS1) selects ions based on their mass-to-charge ratio (m/z), corresponding to the molecular ions of the parent drug and its metabolites. These selected ions are then fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage (MS2). nih.gov

Data Analysis: The fragmentation pattern (MS/MS spectrum) provides a structural fingerprint for each molecule, allowing for the identification of known metabolites and the structural elucidation of unknown ones. researchgate.net

For N,N-Bis(2-chloroethyl)-4-nitrobenzamide, key metabolic transformations include the reduction of the 4-nitro group to a hydroxylamine (B1172632) and subsequently to an amine. Other potential metabolic pathways include oxidative dechloroethylation of the nitrogen mustard moiety. researchgate.netresearchgate.net LC-MS/MS can distinguish between these various metabolites based on their unique molecular masses and fragmentation patterns.

The table below lists the predicted primary metabolites of N,N-Bis(2-chloroethyl)-4-nitrobenzamide and their expected mass-to-charge ratios.

CompoundMetabolic TransformationChemical FormulaExpected [M+H]⁺ m/zKey Diagnostic Fragments
N,N-Bis(2-chloroethyl)-4-nitrobenzamideParent CompoundC₁₁H₁₂Cl₂N₂O₃307.02Loss of chloroethyl groups, nitro group fragmentation
N,N-Bis(2-chloroethyl)-4-hydroxylaminobenzamideNitro-reduction (4e⁻)C₁₁H₁₄Cl₂N₂O₂293.04Molecular ion, fragments related to the mustard moiety
4-Amino-N,N-bis(2-chloroethyl)benzamideNitro-reduction (6e⁻)C₁₁H₁₄Cl₂N₂O277.05Molecular ion, fragments indicating an amino group
N-(2-chloroethyl)-N-(2-hydroxyethyl)-4-aminobenzamideDechloroethylation & Nitro-reductionC₁₁H₁₅ClN₂O₂259.09Loss of water, fragments of the modified side chain

Future Directions and Research Opportunities

Development of Novel Analogues with Enhanced Selectivity

A significant area of future research lies in the rational design of novel analogues of the core N,N-Bis(2-chloroethyl)benzamide structure to achieve enhanced selectivity for specific cancer-associated targets. The nitrogen mustard group, a classic DNA alkylating agent, offers broad cytotoxic effects. However, by modifying the benzamide (B126) portion of the molecule, researchers can steer the compound's activity towards other targets, such as enzymes overexpressed in tumor cells.

One promising direction has been the development of dual-function inhibitors, particularly targeting histone deacetylases (HDACs). HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov Researchers have successfully integrated the 4-(bis(2-chloroethyl)amino)benzoyl group into the structure of known HDAC inhibitors. nih.gov

For instance, the analogue N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was synthesized by replacing a functional group in the HDAC inhibitor CI-994 with the 4-(bis(2-chloroethyl)amino)benzoyl moiety. nih.gov This modification resulted in a bifunctional molecule that exhibited selectivity for Class I HDACs, particularly HDAC1. nih.govnih.gov

Further refinement led to the creation of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) . frontiersin.orgnih.gov The strategic addition of a fluorine atom was intended to improve metabolic stability and selectivity. frontiersin.org Enzymatic assays confirmed that FNA is a highly selective Class I HDAC inhibitor, showing a marked preference for HDAC3 over HDAC1 and HDAC2. nih.gov This isoform selectivity is highly desirable as it may lead to a more targeted therapeutic effect and a better side-effect profile.

CompoundTarget SelectivityIC50 Values (nM)Reference
NA Class I HDACs (HDAC1 preference)HDAC1: 95.2, HDAC2: 260.7, HDAC3: 255.7 nih.gov
FNA Class I HDACs (HDAC3 preference)HDAC1: 842.80, HDAC2: 949.15, HDAC3: 95.48 nih.gov

Future work will likely involve further substitutions on the benzamide ring to fine-tune interactions with the active sites of specific HDAC isoforms or other cancer-related enzymes like EGFR and HER-2 kinases. nih.gov The goal is to develop compounds with high potency against tumor cells while minimizing effects on healthy tissues.

Integration into Advanced Drug Delivery Systems

The high reactivity and potential for off-target effects of nitrogen mustards underscore the need for advanced drug delivery systems. nih.gov Future research will focus on encapsulating or conjugating N,N-Bis(2-chloroethyl)-4-nitrobenzamide and its more selective analogues to carrier systems that can achieve targeted delivery to tumor sites.

Potential strategies include:

Prodrug Approaches: Designing the molecule as an inactive prodrug that is selectively activated at the tumor site. This can be achieved through linkage to a promoiety that is cleaved by enzymes overexpressed in the tumor microenvironment, such as certain reductases that can reduce the nitro group.

Nanoparticle Formulation: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile. Surface modification of these nanoparticles with targeting ligands (e.g., antibodies, peptides) can further direct them to cancer cells.

Antibody-Drug Conjugates (ADCs): The potent cytotoxicity of the nitrogen mustard moiety makes it a suitable payload for ADCs. Conjugating the molecule to a monoclonal antibody that recognizes a tumor-specific antigen would enable highly targeted delivery, thereby increasing efficacy and reducing systemic toxicity. nih.gov

Targeted Delivery Across the Blood-Brain Barrier (BBB): For central nervous system (CNS) tumors, the dihydropyridine↔pyridinium salt redox system is a chemical delivery system designed to transport drugs across the BBB. researchgate.net Adapting this system for benzamide-based nitrogen mustards could open therapeutic avenues for brain cancers. researchgate.net

Exploration of Synergistic Therapeutic Combinations

Combining therapeutic agents with different mechanisms of action is a cornerstone of modern cancer treatment. The unique dual-action potential of N,N-Bis(2-chloroethyl)benzamide analogues—acting as both DNA alkylators and HDAC inhibitors—makes them prime candidates for combination therapies.

HDAC inhibition can sensitize cancer cells to other treatments by altering chromatin structure and gene expression. Research has already shown that the HDAC3-selective analogue FNA can work synergistically with other chemotherapy drugs. Studies demonstrated that a low concentration of FNA (0.5 μM) could enhance the anticancer activity of taxol and camptothecin, drugs that target the cell cycle. frontiersin.orgnih.gov

Future investigations should explore combinations with a broader range of therapeutics, including:

PARP Inhibitors: For cancers with deficiencies in DNA repair pathways.

Immune Checkpoint Inhibitors: As HDAC inhibitors can modulate the expression of immune-related genes and potentially enhance anti-tumor immunity. uantwerpen.be

Targeted Small-Molecule Agents: Combining with kinase inhibitors to simultaneously block multiple signaling pathways crucial for cancer cell survival and proliferation.

Methodological Advancements in Synthesis and Analysis

Efficiency, safety, and environmental impact are critical considerations in chemical synthesis. Future research will likely pursue more advanced and sustainable methods for producing N,N-Bis(2-chloroethyl)-4-nitrobenzamide and its derivatives.

Traditional synthesis often involves multi-step reactions in organic solvents. nih.govmdpi.com A promising alternative is mechanochemistry , which uses mechanical force (e.g., in a ball mill) to drive chemical reactions, often in the absence of solvents. mdpi.com This "green chemistry" approach can lead to higher yields, shorter reaction times, and a significantly reduced environmental footprint. mdpi.com The synthesis of related nitrobenzamide structures has been successfully achieved using mechanochemical methods. mdpi.com

In the realm of analysis, advanced spectroscopic and chromatographic techniques will be essential for the characterization of novel analogues. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are vital for confirming the precise chemical structure and purity of these complex molecules. mdpi.com

Deepening Understanding of Molecular Interactions and Pathways

While the dual-action potential of these compounds is established, a deeper understanding of their molecular interactions is needed. Future research will employ computational and experimental approaches to elucidate how these molecules engage with their biological targets.

Molecular docking and simulation studies can provide atomic-level insights into how these compounds bind to the active sites of enzymes like HDACs or kinases. nih.govmdpi.com Such studies can help rationalize the observed selectivity of analogues like FNA for HDAC3 and guide the design of new derivatives with even greater specificity. nih.govmdpi.com

On a broader biological level, investigating the downstream effects of these compounds is crucial. The nitrogen mustard component primarily induces cell death through DNA damage and the initiation of apoptosis. uantwerpen.be The HDAC inhibitor component can trigger cell cycle arrest (commonly at the G2/M phase) and apoptosis. nih.govnih.gov Studies on analogues NA and FNA have confirmed their ability to induce both G2/M phase arrest and apoptosis in liver cancer cell lines. nih.govfrontiersin.org

Future work should use systems biology approaches, such as transcriptomics and proteomics, to map the global changes in gene and protein expression following treatment. This will help to fully understand the interplay between the DNA damage response and the epigenetic modifications induced by these bifunctional agents, potentially revealing new therapeutic vulnerabilities and biomarkers of response.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Bis(2-chloroethyl)-4-nitro-benzamide, and how can reaction efficiency be maximized?

  • Methodological Answer : The compound can be synthesized via amide coupling between 4-nitrobenzoic acid derivatives and bis(2-chloroethyl)amine. A carbodiimide-mediated approach (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMSO) at room temperature is recommended, as demonstrated in similar amide syntheses . Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via HPLC or NMR to ensure completion. Post-synthesis, isolate the product via precipitation using ice-cold isopropanol/water mixtures and purify via recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm the presence of the nitro group (δ ~8.2 ppm for aromatic protons) and chloroethyl chains (δ ~3.6-3.8 ppm for CH₂Cl).
  • LC-MS to verify molecular weight (expected [M+H]⁺ ~331.7 Da) and assess purity (>95% by HPLC).
  • Elemental analysis to validate C, H, N, and Cl content . For advanced structural confirmation, consider X-ray crystallography if single crystals are obtainable .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of chloroethyl groups. Avoid exposure to oxidizers or bases, as degradation may release toxic HCl gas . Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Q. What preliminary biological assays are appropriate to assess its bioactivity?

  • Methodological Answer : Screen for alkylating activity using a 4-(4-nitrobenzyl)pyridine (NBP) assay to detect DNA crosslinking potential . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Include non-tumor cells (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s interactions with biological nucleophiles (e.g., DNA bases)?

  • Methodological Answer : The chloroethyl groups undergo SN2 nucleophilic substitution , forming aziridinium intermediates that alkylate guanine N7 positions, leading to DNA crosslinks. Confirm this via:

  • MALDI-TOF MS to detect DNA adducts.
  • Molecular dynamics simulations (e.g., Amber or GROMACS) to model binding kinetics . Compare reactivity to nitrogen mustards (e.g., HN1) to contextualize potency .

Q. How can computational methods aid in understanding its structure-activity relationships (SAR)?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify electron-deficient regions (e.g., nitro group) influencing reactivity. Use QSAR models to correlate substituent effects (e.g., nitro vs. methyl) with cytotoxicity data from analogues .

Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?

  • Methodological Answer : Systematically evaluate variables:

  • Purity : Reanalyze batches via LC-MS to rule out impurities.
  • Assay conditions : Standardize cell lines, exposure times, and media composition.
  • Metabolic activation : Test in liver microsome models to assess prodrug activation . Publish raw datasets and statistical analyses (e.g., ANOVA) to enhance reproducibility .

Q. What strategies can mitigate toxicity while retaining therapeutic potential?

  • Methodological Answer : Design prodrugs by masking the nitro group with enzymatically cleavable moieties (e.g., esterase-sensitive acetates). Evaluate toxicity reduction in zebrafish embryos or murine models while maintaining antitumor efficacy . Alternatively, develop targeted delivery systems (e.g., antibody-drug conjugates) to minimize off-target alkylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.